tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate: is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as methoxy and methylthio-substituted precursors.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using suitable reagents and catalysts.
tert-Butyl Carbamate Protection: Finally, the tert-butyl carbamate group is introduced to protect the amine functionality.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its structural features.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine and pyrimidine rings provide structural rigidity and specificity.
Comparison with Similar Compounds
- tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
- tert-Butyl (1-(6-methoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
Uniqueness: The unique combination of methoxy and methylthio substituents on the pyrimidine ring, along with the piperidine ring and tert-butyl carbamate protection, distinguishes this compound from its analogs. These structural features confer specific reactivity and interaction profiles that are valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)17-11-6-8-20(9-7-11)12-10-13(22-4)19-14(18-12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNLCDOHJPZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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